6-Acetyl-6-indolo[2,3-b]quinoxaline
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Overview
Description
6-Acetyl-6-indolo[2,3-b]quinoxaline is a heterocyclic compound that belongs to the indoloquinoxaline family This compound is characterized by its fused ring structure, which includes both indole and quinoxaline moieties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Acetyl-6-indolo[2,3-b]quinoxaline typically involves the condensation of isatin with o-phenylenediamine. This reaction is often catalyzed by Brønsted acids such as acetic acid, formic acid, or hydrochloric acid . The use of microwave irradiation has been proposed to enhance reaction efficiency and yield . Additionally, transition-metal-catalyzed cross-coupling reactions and direct C-H functionalization are employed to synthesize various derivatives of indoloquinoxalines .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale condensation reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of nanoparticles, such as copper-doped cadmium sulfide or cerium (IV) oxide, has been explored to improve reaction efficiency and product yield .
Chemical Reactions Analysis
Types of Reactions: 6-Acetyl-6-indolo[2,3-b]quinoxaline undergoes various chemical reactions, including:
Oxidation: The oxidation of the methyl group on the quinoxaline fragment can yield new carbonyl derivatives.
Reduction: The reduction of nitro groups can produce corresponding indoloquinoxalinamines.
Substitution: Alkylation reactions, such as the reaction with dimethyl sulfate, can produce methylated derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Alkylation reactions often utilize alkyl halides in the presence of a base like potassium carbonate.
Major Products:
Oxidation: Carbonyl derivatives.
Reduction: Indoloquinoxalinamines.
Substitution: Methylated indoloquinoxaline derivatives.
Scientific Research Applications
6-Acetyl-6-indolo[2,3-b]quinoxaline has a wide range of scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antiviral, anticancer, and antitumor agent. Its ability to intercalate with DNA makes it a promising candidate for drug development.
Materials Science: Indoloquinoxaline derivatives are used in optoelectronic devices, including light-emitting diodes and sensors.
Energy Storage: The compound is explored as a redox-active material for nonaqueous redox flow batteries due to its high stability and low reduction potential.
Mechanism of Action
The primary mechanism of action for 6-Acetyl-6-indolo[2,3-b]quinoxaline involves DNA intercalation. This process disrupts DNA replication and transcription, leading to cytotoxic effects . The compound’s interaction with DNA is influenced by the substituents and side chains attached to its structure, which can affect its binding affinity and thermal stability .
Comparison with Similar Compounds
Ellipticine: A naturally occurring alkaloid with a similar indole-quinoxaline structure, known for its antitumor properties.
NCA0424, B-220, and 9-OH-B-220: Highly active indoloquinoxaline derivatives with significant DNA binding affinity and multidrug resistance modulating activity.
Uniqueness: 6-Acetyl-6-indolo[2,3-b]quinoxaline stands out due to its specific acetyl group, which can influence its chemical reactivity and biological activity. Its unique structure allows for diverse functionalization, making it a versatile compound for various applications.
Properties
CAS No. |
13860-54-3 |
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Molecular Formula |
C16H11N3O |
Molecular Weight |
261.28 g/mol |
IUPAC Name |
1-indolo[3,2-b]quinoxalin-6-ylethanone |
InChI |
InChI=1S/C16H11N3O/c1-10(20)19-14-9-5-2-6-11(14)15-16(19)18-13-8-4-3-7-12(13)17-15/h2-9H,1H3 |
InChI Key |
VOKVXGKRVFYGLA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C2=CC=CC=C2C3=NC4=CC=CC=C4N=C31 |
solubility |
1.1 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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